Difenoconazole Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenoconazole Impurity 1 is a chemical compound related to difenoconazole, a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Difenoconazole belongs to the triazole class of fungicides and is known for its effectiveness against Ascomycetes, Basidiomycetes, and Deuteromycetes fungi . Impurities in difenoconazole, such as this compound, can arise during the synthesis or degradation of the parent compound.
Mechanism of Action
Target of Action
Difenoconazole Impurity 1, like Difenoconazole, is a systemic triazole fungicide . Its primary targets are various fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes . These fungi are responsible for a broad spectrum of foliar, seed, and soil-borne diseases in a variety of crops .
Mode of Action
This compound acts by inhibiting the process of demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, the fungicide disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the demethylation process in this pathway, the compound prevents the production of ergosterol, a vital component of the fungal cell membrane . This disruption leads to downstream effects such as compromised cell membrane integrity and eventual cell death .
Pharmacokinetics
A cheminformatics study on difenoconazole, the parent compound, suggests that it has high plasma protein binding and may inhibit cytochromes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, potentially affecting its bioavailability.
Result of Action
The primary result of this compound’s action is the control of a broad spectrum of foliar, seed, and soil-borne diseases caused by various fungi . By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This action helps protect crops from disease, promoting healthier growth and higher yields .
Biochemical Analysis
Biochemical Properties
Difenoconazole Impurity 1 plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the inhibition or induction of these enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can alter gene expression, leading to changes in the production of proteins involved in detoxification and stress responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, leading to reduced metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with nuclear receptors, thereby influencing the transcription of target genes involved in metabolic and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into other metabolites, which may have different biological activities. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on biological systems. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in enzyme activity and gene expression. Understanding these dosage-dependent effects is crucial for assessing the safety of difenoconazole-based products .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues. Understanding these transport and distribution mechanisms is essential for predicting the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localization patterns are important for understanding how this compound exerts its effects at the cellular level .
Preparation Methods
The preparation of Difenoconazole Impurity 1 involves synthetic routes similar to those used for difenoconazoleThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as ammonium formate . Industrial production methods for difenoconazole and its impurities involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Difenoconazole Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include atmospheric oxygen, which facilitates oxidation, and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of difenoconazole can lead to the formation of more hazardous compounds due to the presence of triazole and chlorophenyl groups .
Scientific Research Applications
Difenoconazole Impurity 1, like its parent compound, has several scientific research applications. It is used in studies related to pesticide degradation and environmental impact assessment. Researchers investigate the transformation products of difenoconazole and its impurities to understand their behavior in the environment and their potential toxicological effects . Additionally, the compound is used in analytical chemistry for the development of detection methods and in toxicology studies to assess its effects on human health .
Comparison with Similar Compounds
Difenoconazole Impurity 1 can be compared to other impurities and analogs of difenoconazole. Similar compounds include other triazole fungicides such as tebuconazole, propiconazole, and hexaconazole . These compounds share a similar mechanism of action but may differ in their spectrum of activity, environmental persistence, and toxicity profiles. This compound is unique due to its specific structural features and the conditions under which it is formed during the synthesis or degradation of difenoconazole .
Properties
CAS No. |
1259033-72-1 |
---|---|
Molecular Formula |
C20H19Cl2N3O3 |
Molecular Weight |
420.3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.